molecular formula C12H15N3O B7543707 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea

3-ethyl-1-(2-methyl-1H-indol-5-yl)urea

Cat. No. B7543707
M. Wt: 217.27 g/mol
InChI Key: KTVULPXPGCWXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuroscience, 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation, survival, and differentiation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea can affect various biochemical and physiological processes, including cell proliferation, apoptosis, and inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea is its potential as a lead compound for drug discovery. This compound has been shown to have potent biological activity and can be used as a starting point for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

Future research on 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea should focus on further elucidating its mechanism of action and exploring its potential applications in various scientific research fields. Additionally, efforts should be made to improve the solubility of this compound in water, which would enhance its utility in experimental settings. Finally, more studies should be conducted to assess the safety and toxicity of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea, which would be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea involves the reaction of 2-methyl-1H-indole-5-carboxylic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified through recrystallization to obtain a pure sample of 3-ethyl-1-(2-methyl-1H-indol-5-yl)urea.

properties

IUPAC Name

1-ethyl-3-(2-methyl-1H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-13-12(16)15-10-4-5-11-9(7-10)6-8(2)14-11/h4-7,14H,3H2,1-2H3,(H2,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVULPXPGCWXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=C1)NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-(2-methyl-1H-indol-5-yl)urea

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